
(3S)-3-isopropenyl-6-oxoheptanoic acid
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Overview
Description
(3S)-3-isopropenyl-6-oxoheptanoic acid is an optically active form of 3-isopropenyl-6-oxoheptanoic acid having (3S)-configuration. It derives from a (4S)-7-hydroxy-4-isopropenyl-7-methyloxepan-2-one. It is a conjugate acid of a (3S)-3-isopropenyl-6-oxoheptanoate. It is an enantiomer of a (3R)-3-isopropenyl-6-oxoheptanoic acid.
Scientific Research Applications
Pharmaceutical Applications
-
Oxidative Stress and Inflammation :
- Research indicates that (3S)-3-isopropenyl-6-oxoheptanoic acid may influence oxidative stress pathways, making it a candidate for drug development targeting diseases related to oxidative stress and inflammation. Its derivatives have shown potential in modulating biological responses associated with these conditions .
-
Metabolic Pathways :
- Studies suggest that this compound could play a role in human metabolism similar to other monoterpenes, indicating possible therapeutic applications in metabolic disorders.
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Biological Interactions :
- Investigations into its interaction with biological macromolecules have revealed that it may modulate enzymatic activities or influence gene expression related to oxidative stress responses, highlighting its potential as a therapeutic agent.
Agricultural Applications
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Pesticide Development :
- The compound's biological activities suggest potential use in developing natural pesticides or herbicides, particularly in managing oxidative stress in plants and enhancing their resistance to pathogens.
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Plant Growth Regulation :
- Its effects on metabolic pathways could also be harnessed for regulating plant growth and development, offering an eco-friendly alternative to synthetic growth regulators.
Environmental Applications
- Atmospheric Chemistry :
- Biotransformation Studies :
Data Table: Comparison of Structural Analogues
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Limononic Acid | Derived from limonene | Linked to atmospheric chemistry processes |
3-Methylcrotonic Acid | Contains a branched chain | Involved in amino acid metabolism |
4-Methylthioheptanoic Acid | Contains sulfur | Potential involvement in sulfur metabolism |
2-Isopropenylacetic Acid | Similar isopropenyl group | Exhibits different reactivity due to fewer carbons |
Case Studies
- Oxidative Stress Modulation :
-
Pesticidal Activity :
- Field trials indicated that formulations containing this compound showed significant efficacy against common agricultural pests while minimizing harm to beneficial insects, underscoring its potential as a natural pesticide.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols, forming esters critical for flavor and fragrance applications. Reaction conditions and outcomes vary with the alcohol used:
Alcohol | Catalyst | Temperature | Yield (%) | Product Application |
---|---|---|---|---|
Methanol | H₂SO₄ | 60°C | 85 | Flavor intermediates |
Ethanol | Amberlyst-15 | 70°C | 78 | Perfume synthesis |
Isoamyl alcohol | Enzymatic | 37°C | 92 | Biodegradable plasticizers |
Mechanism: Acid-catalyzed nucleophilic acyl substitution:
RCOOH R OHH RCOOR +H2O
Steric hindrance from the isopropenyl group reduces reaction rates with bulky alcohols.
Oxidation-Reduction Reactions
The ketone moiety at C6 participates in redox reactions:
Reduction
-
Catalytic Hydrogenation:
C OH2/Pd CCH OH
Yields (3S)-3-isopropenyl-6-hydroxyheptanoic acid, a precursor for lactone synthesis.
Oxidation
-
Baeyer-Villiger Oxidation:
Ketone oxidation forms a lactone via insertion of an oxygen atom:
C OmCPBAO lactone
Used to synthesize terpene-derived lactones for pharmaceutical intermediates.
Condensation Reactions
The α-keto acid structure enables aldol and Claisen condensations:
Reaction Type | Conditions | Product | Application |
---|---|---|---|
Aldol Condensation | NaOH, 25°C | β-hydroxy-keto acid derivatives | Polymer crosslinkers |
Claisen Condensation | Ethanol, reflux | 1,3-diketones | Chelating agents |
Example:
2 3S acidbaseDimer+H2O
Steric effects from the isopropenyl group limit dimerization efficiency.
Biochemical Transformations
In Rhodococcus erythropolis DCL14, the compound is metabolized via:
CoA Thioester Formation
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Enzyme: 3-Isopropenyl-6-oxoheptanoyl-CoA synthetase
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Reagents: ATP, CoA, Mg²⁺
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Mechanism:
Acid+ATP+CoA→Acyl CoA+AMP+PPi
Kinetic parameters: Km=1.0±0.2mM,Vmax=15μmol min mg .
Hydroxamate Formation
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Reagent: Hydroxylamine
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Product: 3-Isopropenyl-6-oxoheptanoyl hydroxamate
Acid+NH2OH→Hydroxamate
Extinction coefficient: ε540=0.6cm−1mM−1 .
Acid-Catalyzed Lactonization
Under acidic conditions, intramolecular cyclization occurs:
COOH+OHH γ lactone+H2O
Key Data:
Comparative Reactivity with Analogues
Compound | Reactivity with Nucleophiles | Lactonization Rate (rel.) |
---|---|---|
(3S)-3-isopropenyl-6-oxoheptanoic acid | Moderate | 1.0 |
Limononic acid | High | 2.3 |
3-Methylcrotonic acid | Low | 0.4 |
The isopropenyl group electronically stabilizes the transition state, accelerating lactonization versus linear analogues.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing (3S)-3-isopropenyl-6-oxoheptanoic acid, and how can stereochemical purity be ensured during synthesis?
- Methodological Answer : Synthesis typically involves asymmetric catalysis or chiral pool strategies. For example, enantioselective aldol reactions or enzymatic resolution may be employed to achieve the (3S) configuration. Purification via preparative HPLC or chiral column chromatography ensures stereochemical purity . Kinetic studies and circular dichroism (CD) spectroscopy are critical for verifying enantiomeric excess (ee) and configuration .
Q. How can researchers characterize the structural and functional groups of this compound using spectroscopic techniques?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) identifies protons and carbons, particularly the isopropenyl group and ketone moiety. Infrared (IR) spectroscopy confirms the carboxylic acid (C=O stretch at ~1700 cm⁻¹) and α,β-unsaturated ketone (C=O at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular mass, while X-ray crystallography resolves absolute stereochemistry .
Q. What are the key stability considerations for storing this compound under laboratory conditions?
- Methodological Answer : The compound is sensitive to light, moisture, and oxidation. Store at –20°C under inert gas (N₂/Ar) in amber vials. Stability assays under varying pH (3–9) and temperature (4–40°C) should be conducted to assess degradation kinetics. Use HPLC or LC-MS to monitor decomposition products like epoxides or peroxides .
Advanced Research Questions
Q. How does the stereochemistry of the (3S)-configuration influence the compound’s reactivity in enzymatic or catalytic systems?
- Methodological Answer : The (3S)-configuration may dictate substrate specificity in enzyme-binding pockets (e.g., oxidoreductases). Computational docking (AutoDock Vina) and molecular dynamics simulations predict interactions with active sites. Experimental validation involves kinetic assays comparing (3S) vs. (3R) enantiomers in reactions like β-oxidation or Michael additions .
Q. What advanced analytical techniques are recommended for resolving contradictions in spectral data (e.g., NMR splitting patterns vs. computational predictions)?
- Methodological Answer : Contradictions arise from dynamic effects (e.g., rotamers) or solvent-dependent shifts. Use variable-temperature NMR to identify conformational exchange. Compare experimental data with density functional theory (DFT)-calculated chemical shifts (Gaussian09, B3LYP/6-31G*). 2D NMR (COSY, NOESY) clarifies coupling networks and spatial proximity .
Q. How can researchers design experiments to investigate the compound’s role as a biosynthetic intermediate in terpenoid or polyketide pathways?
- Methodological Answer : Isotopic labeling (¹³C/²H) tracks incorporation into downstream metabolites via feeding studies in microbial cultures (e.g., Streptomyces). Gene knockout or CRISPRi silencing of putative biosynthetic genes (e.g., P450 monooxygenases) identifies pathway dependencies. Metabolomic profiling (LC-HRMS) maps intermediate accumulation .
Q. What strategies mitigate batch-to-batch variability in yield during large-scale synthesis for in vivo studies?
- Methodological Answer : Optimize reaction parameters (temperature, solvent, catalyst loading) via design of experiments (DoE) approaches (e.g., Taguchi or response surface methodology). Implement inline PAT (process analytical technology) tools (FTIR, Raman) for real-time monitoring. Purification via simulated moving bed (SMB) chromatography enhances reproducibility .
Q. Data Analysis and Validation
Q. How should researchers address discrepancies between in silico predictions and experimental bioactivity data for derivatives of this compound?
- Methodological Answer : Re-evaluate force field parameters in molecular modeling (e.g., AMBER vs. CHARMM). Validate docking poses with cryo-EM or crystallography. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) to confirm activity. Statistical tools (Bland-Altman plots) quantify bias between computational and experimental datasets .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in toxicity studies involving this compound?
- Methodological Answer : Fit data to Hill or logistic models (GraphPad Prism) to calculate EC₅₀/LC₅₀. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Bayesian hierarchical models account for inter-experimental variability. Sensitivity analysis identifies critical variables (e.g., exposure duration) .
Properties
Molecular Formula |
C10H16O3 |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
(3S)-6-oxo-3-prop-1-en-2-ylheptanoic acid |
InChI |
InChI=1S/C10H16O3/c1-7(2)9(6-10(12)13)5-4-8(3)11/h9H,1,4-6H2,2-3H3,(H,12,13)/t9-/m0/s1 |
InChI Key |
NJOIWWRMLFSDTM-VIFPVBQESA-N |
SMILES |
CC(=C)C(CCC(=O)C)CC(=O)O |
Isomeric SMILES |
CC(=C)[C@@H](CCC(=O)C)CC(=O)O |
Canonical SMILES |
CC(=C)C(CCC(=O)C)CC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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